molecular formula C16H13Br2NO2 B2582742 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326883-04-8

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2582742
CAS RN: 1326883-04-8
M. Wt: 411.093
InChI Key: AWWNZNHMIOJMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BBDB, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of nitrogen, oxygen, and bromine atoms. BBDB is used in organic synthesis, drug discovery, and other laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis and Structural Analysis

7-Bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that represents a broader class of benzoxazepines and similar heterocyclic compounds, known for their potential in various scientific research applications, particularly in the synthesis of complex molecules and as intermediates in the development of pharmacologically active agents. Studies have explored convenient synthesis methods for benzazepines, highlighting their significance in organic chemistry and drug development processes. For instance, Kamimura et al. (2003) demonstrated a method for synthesizing 2-benzazepines via radical cyclization, utilizing commercially available benzaldehydes, amines, and alpha, beta-unsaturated acids, showcasing the compound's role in facilitating complex chemical reactions (Kamimura, Taguchi, Omata, & Hagihara, 2003).

Process Development and Scale-Up

The benzoxazepine core, including compounds similar to this compound, has been identified in several kinase inhibitors, highlighting its importance in the development of therapeutic agents. Naganathan et al. (2015) reported on the process development for a scalable synthesis of a benzoxazepine-containing kinase inhibitor, demonstrating the compound's utility in the pharmaceutical industry and its role in the synthesis of complex molecules with potential therapeutic applications (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).

Molecular and Crystal Structure Analysis

Investigations into the molecular and crystal structures of benzoxazepine derivatives provide insight into their chemical properties and potential applications in material science and pharmaceuticals. For example, the study of the molecular and crystal structures of 7-bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one by Vlasiuk et al. (2013) through X-ray crystallography has revealed important structural characteristics that could influence the compound's reactivity and interactions in various chemical contexts (Vlasiuk, Pavlovsky, Andronati, Gdaniec, & Simonov, 2013).

Anticancer and Kinase Inhibition Studies

The synthesis and evaluation of benzoxazepin derivatives for their anticancer activity and kinase inhibition properties underscore their potential in medicinal chemistry. Li et al. (2017) synthesized novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, evaluating their activity as protein-tyrosine kinase (PTK) inhibitors, indicating the compound's relevance in the search for new therapeutic agents (Li, Yao, Wang, Meng, & Hou, 2017).

properties

IUPAC Name

7-bromo-4-[(3-bromophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWNZNHMIOJMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.